molecular formula C26H23N5O2 B15004245 4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B15004245
M. Wt: 437.5 g/mol
InChI Key: PUXSCKGHYPDZGP-UHFFFAOYSA-N
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Description

4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The specific synthetic route for this compound may involve the following steps:

    Condensation: o-phenylenediamine reacts with formic acid to form the benzimidazole core.

    Substitution: Introduction of the acetamidophenyl and methyl groups at specific positions on the benzimidazole ring.

    Cyclization: Formation of the pyrimido[1,2-a]benzimidazole structure through cyclization reactions.

    Final Modifications: Introduction of the carboxamide group to complete the synthesis.

Chemical Reactions Analysis

4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in treating various diseases due to its pharmacological activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its pharmacological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be compared with other benzimidazole derivatives, such as:

Properties

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H23N5O2/c1-16-23(25(33)29-19-8-4-3-5-9-19)24(18-12-14-20(15-13-18)28-17(2)32)31-22-11-7-6-10-21(22)30-26(31)27-16/h3-15,24H,1-2H3,(H,27,30)(H,28,32)(H,29,33)

InChI Key

PUXSCKGHYPDZGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)NC(=O)C)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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